N-allyl-N-[4-(1-azepanylcarbonyl)phenyl]methanesulfonamide
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Description
“N-allyl-N-[4-(1-azepanylcarbonyl)phenyl]methanesulfonamide” is a complex organic compound. It contains an allyl group, a phenyl group, a methanesulfonamide group, and an azepane ring. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The phenyl group refers to a ring of 6 carbon atoms to which is attached an additional substituent. The methanesulfonamide group is a sulfur-containing group often found in various pharmaceuticals. The azepane ring is a seven-membered saturated ring containing only carbon and hydrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (azepane ring). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the allyl group is known to participate in many reactions, including allylic oxidations and the Tsuji–Trost reaction . The reactivity of the compound would also be influenced by the other functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like solubility, melting point, boiling point, and reactivity. The presence of an allyl group could make the compound more reactive .Mechanism of Action
Without specific information or context (such as the compound being part of a drug or a catalyst), it’s difficult to define a ‘mechanism of action’ for a chemical compound. If this compound were part of a pharmaceutical drug, the mechanism of action would refer to how the compound interacts with the body to produce its effect .
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-N-prop-2-enylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-12-19(23(2,21)22)16-10-8-15(9-11-16)17(20)18-13-6-4-5-7-14-18/h3,8-11H,1,4-7,12-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMDKSBVAKWGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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